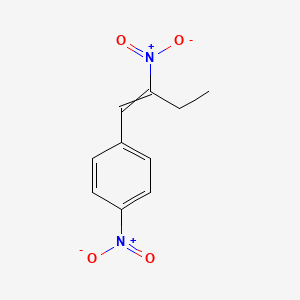
1-Nitro-4-(2-nitrobut-1-enyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene is a nitroaromatic compound with the molecular formula C10H10N2O4 and a molecular weight of 222.2 g/mol . This compound is characterized by the presence of two nitro groups attached to a benzene ring and a butenyl chain. It is commonly used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene typically involves the nitration of 4-(2-butenyl)benzene. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial production methods may involve continuous flow reactors to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis .
Chemical Reactions Analysis
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding nitroso or hydroxylamine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron, hydrochloric acid, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific pathways involved depend on the biological system and the context of its use .
Comparison with Similar Compounds
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene can be compared with other nitroaromatic compounds such as:
1-Nitro-4-(2-nitroprop-1-en-1-yl)benzene: Similar in structure but with a different alkyl chain length.
1-Nitro-4-(2-nitrobut-1-en-1-yl)benzene: Differing in the position of the nitro groups on the benzene ring.
1-Fluoro-4-(2-nitro-1-propenyl)benzene: Contains a fluorine atom instead of a nitro group
The uniqueness of 1-nitro-4-(2-nitrobut-1-en-1-yl)benzene lies in its specific structural arrangement, which influences its reactivity and applications in various fields.
Properties
Molecular Formula |
C10H10N2O4 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
1-nitro-4-(2-nitrobut-1-enyl)benzene |
InChI |
InChI=1S/C10H10N2O4/c1-2-9(11(13)14)7-8-3-5-10(6-4-8)12(15)16/h3-7H,2H2,1H3 |
InChI Key |
WFOBQJIBZWZLLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC1=CC=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-1-pentan-3-yl-7-(2H-tetrazol-5-yl)-3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12428314.png)
![1-[4-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,6-dihydroxyphenyl]-3-(4-hydroxyphenyl)propan-1-one](/img/structure/B12428316.png)

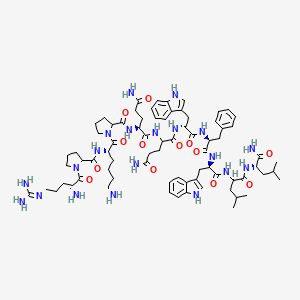
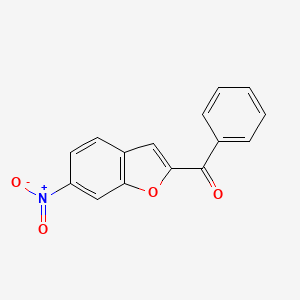
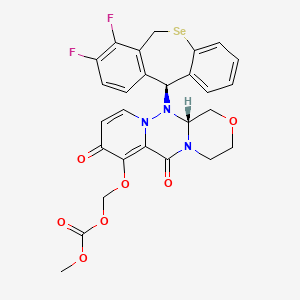
![[(7R,8R)-7-acetyloxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate](/img/structure/B12428353.png)
![Naphtho[1,2-e][1,3]dioxepin, 1,5,7,7a,8,9,10,11,11a,11b-decahydro-3,3,8,8,11a-pentamethyl-, (7aS,11aS,11bR)-](/img/structure/B12428354.png)
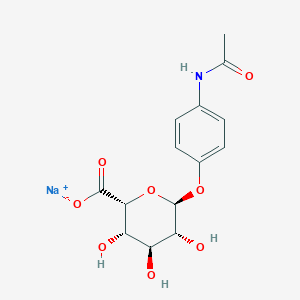
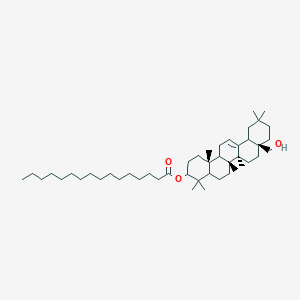
![2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol hydrochloride](/img/structure/B12428376.png)
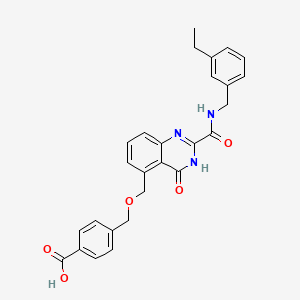
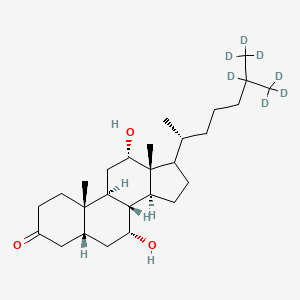
![(7beta,9beta,13alpha,17beta)-7-{9-[(R)-(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl}estra-1(10),2,4-Triene-3,17-Diol](/img/structure/B12428396.png)
